(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
Overview
Description
SAR-260301 is a potent and selective inhibitor of the enzyme phosphoinositide 3-kinase beta (PI3Kβ). This compound has shown significant potential in the treatment of cancers, particularly those deficient in the phosphatase and tensin homolog (PTEN) protein. SAR-260301 is known for its high selectivity and oral bioavailability, making it a promising candidate for further research and development .
Mechanism of Action
Target of Action
SAR-260301, also known as “(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one”, is a potent and selective inhibitor of the Phosphoinositide 3-kinase beta (PI3Kβ) . PI3Kβ is the dominant isoform for PI3K activity in many phosphatase and tensin homolog (PTEN)-deficient tumor models .
Mode of Action
SAR-260301 acts as an ATP-competitive inhibitor, selectively inhibiting PI3Kβ lipid kinase activity . It shows moderate inhibitory activity against PI3Kδ and VPS34, but has no inhibitory activity against PI3Kγ .
Biochemical Pathways
The PI3K-AKT pathway, one of the most important signaling networks in cancer, is majorly affected by SAR-260301 . This compound blocks PI3K pathway signaling preferentially in PTEN-deficient cells .
Pharmacokinetics
In a first-in-human study, pharmacologically active concentrations of SAR-260301 were reached, but the compound was rapidly cleared . The effect of food on the pharmacokinetics of SAR-260301 was also evaluated, and it was found that food further decreased SAR-260301 exposure .
Result of Action
SAR-260301 demonstrates significant in vivo activity in a UACC-62 xenograft model in mice . It has moderate antitumor activity as a single agent and shows synergistic antitumor activity when combined with Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated human melanoma tumor models .
Action Environment
It’s worth noting that the compound’s pharmacokinetics, including its rapid clearance and decreased exposure with food, could be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
SAR-260301 plays a crucial role in biochemical reactions by selectively inhibiting PI3Kβ. This inhibition is achieved through ATP-competitive binding, with an IC50 value of 23 nM . SAR-260301 interacts with several biomolecules, including PI3Kβ, PI3Kδ, and VPS34, though it shows a higher selectivity for PI3Kβ. The compound inhibits PI3Kβ lipid kinase activity, which is essential for the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway . By inhibiting PI3Kβ, SAR-260301 effectively reduces the downstream signaling events mediated by this pathway, thereby impacting cellular functions such as growth and survival.
Cellular Effects
SAR-260301 exerts significant effects on various cell types and cellular processes. In PTEN-deficient cells, the compound preferentially inhibits the PI3K pathway, leading to reduced cell proliferation and survival . SAR-260301 has demonstrated moderate antitumor activity as a single agent and shows synergistic effects when combined with other inhibitors such as Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated melanoma models . The compound influences cell signaling pathways by inhibiting the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SAR-260301 involves its selective inhibition of PI3Kβ through ATP-competitive binding. This binding prevents the kinase from phosphorylating its substrates, thereby blocking the production of PIP3 . The inhibition of PIP3 production leads to a decrease in AKT phosphorylation, which in turn affects various downstream signaling pathways involved in cell growth, proliferation, and survival . SAR-260301’s selectivity for PI3Kβ over other isoforms such as PI3Kα, PI3Kγ, and PI3Kδ is attributed to its unique binding interactions with the ATP-binding pocket of PI3Kβ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SAR-260301 have been observed to change over time. The compound demonstrates sustained inhibition of the PI3K pathway for several hours post-administration . In in vivo studies, SAR-260301 has shown significant antitumor activity in xenograft models, with tumor growth inhibition observed over a period of 15 days . The stability and degradation of SAR-260301 in laboratory settings have not been extensively documented, but its sustained pathway inhibition suggests a relatively stable profile.
Dosage Effects in Animal Models
The effects of SAR-260301 vary with different dosages in animal models. In mice, oral administration of SAR-260301 at a dose of 150 mg/kg resulted in significant tumor growth inhibition without signs of toxicity or body weight loss . Higher doses have been associated with dose-limiting toxicities such as pneumonitis and increased γ-glutamyltransferase levels . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic use, though careful dose optimization is necessary to minimize adverse effects.
Metabolic Pathways
SAR-260301 is involved in metabolic pathways related to the PI3K signaling cascade. By inhibiting PI3Kβ, the compound affects the production of PIP3 and subsequent activation of AKT . This inhibition disrupts various metabolic processes regulated by the PI3K-AKT pathway, including glucose metabolism, protein synthesis, and lipid metabolism . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its effects on PI3Kβ activity.
Transport and Distribution
The transport and distribution of SAR-260301 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s oral bioavailability allows it to be effectively distributed throughout the body . In cellular contexts, SAR-260301 is likely transported via passive diffusion and possibly through active transport mechanisms involving specific transporters . The compound’s distribution within tissues and its accumulation in target cells contribute to its therapeutic efficacy.
Subcellular Localization
SAR-260301’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3Kβ and other components of the PI3K pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinase to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing SAR-260301 to specific cellular compartments, though detailed studies on its subcellular localization are limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR-260301 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of SAR-260301 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions
SAR-260301 undergoes various chemical reactions, including:
Oxidation: SAR-260301 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert SAR-260301 to its reduced forms.
Substitution: SAR-260301 can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides and amines under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
SAR-260301 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3Kβ inhibition on cell proliferation, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for PTEN-deficient cancers, including melanoma and prostate cancer.
Industry: Utilized in the development of new PI3Kβ inhibitors and related compounds for pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
PI-103: A dual inhibitor of PI3K and mammalian target of rapamycin (mTOR).
GDC-0941: A selective inhibitor of PI3Kα and PI3Kδ.
BKM120: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness of SAR-260301
SAR-260301 stands out due to its high selectivity for PI3Kβ, making it particularly effective in targeting PTEN-deficient cancers. Unlike other inhibitors that target multiple PI3K isoforms, SAR-260301’s specificity reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260612-13-2 | |
Record name | SAR-260301 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SAR-260301 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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